Dimoxamine hydrochloride is a psychoactive compound classified within the phenethylamine family. It is known for its potential applications in both scientific research and medicine, although its clinical use remains limited. The compound is recognized for its interaction with serotonin receptors, particularly the serotonin 5-HT2 receptor, which contributes to its psychoactive effects.
Dimoxamine hydrochloride, also referred to by various names such as 4C-D and BL-3912, is synthesized through specific chemical reactions involving precursor compounds. The primary source of information regarding its synthesis and properties comes from chemical databases and research publications that focus on psychoactive substances.
Dimoxamine hydrochloride is classified under psychoactive substances due to its effects on the central nervous system. It falls into the broader category of phenethylamines, which are structurally characterized by a phenethylamine backbone.
The synthesis of dimoxamine hydrochloride typically involves several key steps:
Dimoxamine hydrochloride has a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol. The IUPAC name for this compound is (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine.
The structure features a butanamine chain attached to a substituted phenyl ring, which includes two methoxy groups at the 2 and 5 positions.
Dimoxamine undergoes several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions employed.
Dimoxamine functions primarily as a serotonin 5-HT2 receptor agonist. This interaction leads to various psychoactive effects, including alterations in mood and perception. Its mechanism suggests potential applications in behavioral research and possibly in treating mood disorders.
Dimoxamine was first synthesized by renowned chemist Alexander Shulgin during his systematic exploration of phenethylamine derivatives. Shulgin’s work focused on structural modifications of the psychedelic compound 2,5-dimethoxy-4-methylamphetamine (DOM), specifically examining the effects of α-alkyl chain elongation. By replacing DOM’s α-methyl group with an ethyl substituent, Shulgin created the novel entity initially designated as α-Et-2C-D or 4C-D—denoting a four-carbon side chain in contrast to 2C-D’s two-carbon chain [2] [4]. In his seminal work PiHKAL (Phenethylamines I Have Known and Loved), Shulgin documented this compound’s unique psychoactive profile, noting it produced “the alert of a psychedelic, with none of the rest of the package” at tested doses [2].
Bristol Laboratories (later Bristol-Myers Squibb) acquired Dimoxamine for comprehensive development in the 1970s, assigning it the code name BL-3912 (with the (R)-enantiomer designated BL-3912A) [4]. The tentative brand name "Dimoxamine" reflected its structural kinship to known psychoactive amines. Bristol-Myers conducted extensive preclinical and clinical studies, including Phase II human trials exploring antidepressant, pro-cognitive, and anti-parkinsonian applications [4] [5]. Corporate documentation described remarkable outcomes: rapid remission of psychotic symptoms in schizophrenia, reversal of Parkinsonian motor deficits comparable to L-DOPA, and enhanced sociability in geriatric patients—all without hallucinogenic effects at doses up to 100 mg/day [4]. Despite promising clinical signals, strategic economic considerations led to the discontinuation of development, leaving Dimoxamine as an intriguing but undeveloped pharmacological candidate [4].
Table 1: Nomenclature and Chemical Identifiers for Dimoxamine
Designation Type | Identifier |
---|---|
IUPAC Name | (R)-1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride |
Synonyms | BL-3912A, Ariadne, 4C-D, α-Et-2C-D, Dimoxamine HCl |
CAS Registry | 52663-86-2 (HCl salt); 52842-58-7 (free base) |
Molecular Formula | C₁₃H₂₁NO₂·HCl (free base: C₁₃H₂₁NO₂) |
PubChem CID | 12915108 (hydrochloride) |
Dimoxamine belongs to the phenylalkylamine superfamily, characterized by a phenethyl core substituted with methoxy groups at positions 2 and 5 and a methyl group at position 4. Its α-ethyl modification places it in the phenylisobutylamine subclass, distinct from classic α-methyl phenethylamines (amphetamines) like DOM [4]. This α-alkyl extension critically modulates receptor interactions—particularly at serotonin 5-HT₂A receptors—conferring functional selectivity that underpins its non-hallucinogenic profile. Chemically, Dimoxamine is a homolog of two well-characterized compounds:
The structural continuum linking Dimoxamine to its psychedelic analogues reveals key pharmacophore determinants:
Table 2: Structural and Pharmacological Comparison with Analogues
Compound | α-Substituent | Aromatic Substitution | 5-HT₂A Efficacy | Psychoactive Profile |
---|---|---|---|---|
Dimoxamine (BL-3912A) | α-Ethyl | 2,5-(OCH₃); 4-CH₃ | Partial agonist (Low efficacy) | Non-hallucinogenic; "Psychic energizer" |
DOM (STP) | α-Methyl | 2,5-(OCH₃); 4-CH₃ | Full agonist | Potent psychedelic |
2C-D | None (phenethylamine) | 2,5-(OCH₃); 4-CH₃ | Full agonist | Mild psychedelic |
DOET | α-Methyl | 2,5-(OCH₃); 4-C₂H₅ | Full agonist | Psychedelic at higher doses |
Dimoxamine’s receptor binding profile shows high selectivity for serotonin receptors over dopamine, histamine, or muscarinic systems. Crucially, it acts as a low-efficacy partial agonist at human 5-HT₂A receptors (Emax ≈ 80–91% vs. 5-HT) compared to DOM’s full agonism (Emax ≈ 100%), explaining its attenuated psychedelic potential [4] [10]. This contrasts with its relatively high affinity (Kᵢ = 120 nM at 5-HT₂A), confirming that binding affinity alone does not predict hallucinogenic capacity [4].
Dimoxamine represents a pioneering prototype for non-hallucinogenic 5-HT₂A receptor agonists—a class garnering renewed interest for treating neuropsychiatric disorders without inducing altered states of consciousness. Its clinical and preclinical effects suggest multiple research applications:
Table 3: Key Preclinical Findings Supporting Therapeutic Potential
Therapeutic Area | Experimental Model | Observed Effect | Proposed Mechanism |
---|---|---|---|
Parkinsonism | Auxilin-knockout mice | Reversal of motor deficits equivalent to L-DOPA | 5-HT₂A-dependent striatal dopamine modulation |
Cognitive Enhancement | Rats (avoidance tasks) | Improved learning without psychomotor stimulation | Serotonergic enhancement of cortical associative processing |
Depression/Motivation | Monkeys (maze running) | Restored motivation in behaviorally inactive subjects | 5-HT₂A/2C-mediated mesolimbic dopamine regulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7